2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Overview
Description
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO4. It is a derivative of acetophenone and is characterized by the presence of a chloro group and three hydroxyl groups attached to the phenyl ring. This compound is known for its various applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 2,4,6-trihydroxyacetophenone with thionyl chloride, which introduces the chloro group at the alpha position of the ethanone moiety . The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chloro group can participate in electrophilic reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxyacetophenone: Lacks the chloro group but shares the hydroxyl groups.
2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone: Similar structure but with different hydroxyl group positions.
2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone: Contains an additional phenyl ring with a chloro group.
Uniqueness
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2,10-12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQMJSGXCBUQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297882 | |
Record name | 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110865-03-7 | |
Record name | 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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